molecular formula C22H23N3OS B10976575 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea

Cat. No.: B10976575
M. Wt: 377.5 g/mol
InChI Key: AEBKBYSOHBBHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a complex organic compound that features a biphenyl group, a thiazole ring, and a cyclohexylurea moiety

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or thiazole rings .

Scientific Research Applications

1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity, while the cyclohexylurea moiety can influence its pharmacokinetic properties .

Similar Compounds:

  • 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea
  • 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-methylurea
  • 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-ethylurea

Uniqueness: this compound is unique due to the presence of the cyclohexylurea moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance its stability, solubility, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C22H23N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H2,23,24,25,26)

InChI Key

AEBKBYSOHBBHLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.